molecular formula C8H6O4 B1588973 2,5-Dihydroxyterephthalaldehyde CAS No. 1951-36-6

2,5-Dihydroxyterephthalaldehyde

Cat. No. B1588973
CAS RN: 1951-36-6
M. Wt: 166.13 g/mol
InChI Key: PIWMYUGNZBJTID-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthalaldehyde, also known as 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, is a chemical compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da .


Synthesis Analysis

Polynuclear manganese complexes of 2,5-dihydroxyterephthalaldehyde (dhterH2) and its Schiff base polymer ligand (PdhterenH2) [MnII(dhter)]n, [MnnII(Pdhteren)] and [MnnIII(Pdhteren)(OAc)n] were synthesized . The manganese complexes were characterized by elemental analysis, thermal analysis, IR, and EPR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxyterephthalaldehyde consists of a benzene ring with two hydroxyl groups and two formyl groups attached to it .


Chemical Reactions Analysis

2,5-Dihydroxyterephthalaldehyde has been used in the synthesis of polynuclear manganese complexes . It has also been used in the formation of covalent organic frameworks (COFs), which are very attractive due to their excellent structural regularity, robust framework, inherent porosity, and good activity .


Physical And Chemical Properties Analysis

2,5-Dihydroxyterephthalaldehyde is a solid at room temperature . It has a predicted boiling point of 297.6±40.0 °C and a predicted density of 1.515±0.06 g/cm3 .

Scientific Research Applications

Molecular Structure Analysis

  • Intramolecular Hydrogen Bonding: The molecular structure of 2,5-dihydroxyterephthalaldehyde reveals significant intramolecular hydrogen bonding, which influences the molecule's overall structure and resonance-assisted hydrogen bonding. This has implications for understanding the compound's chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Borisenko, Zauer, & Hargittai, 1996).

Bio-Based Polyester Production

  • Polyester Monomer Synthesis: 2,5-Dihydroxyterephthalaldehyde plays a role in the catalytic production of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass. FDCA is a potential replacement for terephthalic acid in poly(ethylene terephthalate) (PET) production, opening new pathways for biomass-based polyester, a sustainable alternative to petroleum-based products (Zhang et al., 2015).

Electrocatalysis in Polymer Synthesis

  • Electrochemical Oxidation of Biomass-Derived Chemicals: Studies on electrochemical oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, a key step in bio-based polymer production, indicate the potential of using 2,5-dihydroxyterephthalaldehyde derivatives. Such processes are significant for synthesizing bioplastics and reducing reliance on fossil fuels (Taitt, Nam, & Choi, 2018).

Organic Synthesis and Catalysis

  • Vinylation Processes: The compound is utilized in the vinylation of dialkoxyterephthalaldehydes, demonstrating its role in organic synthesis. This process is significant for the production of various organic compounds, including pharmaceuticals and materials (Zi-jun, 2010).
  • Catalytic Activity in Polymer Synthesis: Polynuclear manganese(III)–Schiff base complexes involving 2,5-dihydroxyterephthalaldehyde demonstrate catalase and epoxidation activity. These complexes play a critical role in catalyzing reactions essential in polymer and material production (Krishnan & Vancheesan, 1999).

Optical Materials and Photonic Devices

  • Optical Waveguiding in Crystals: A single-benzene-based fluorophore derived from 2,5-dihydroxyterephthalate demonstrates strong fluorescence and optical waveguiding properties. This opens avenues for its application in optical sensors, photonic devices, and optoelectronic communication (Cho et al., 2019).

Biocatalysis and Green Chemistry

  • Whole-Cell Biotransformation: The use of 2,5-dihydroxyterephthalaldehyde derivatives in whole-cell biotransformation processes for producing FDCA from HMF. This demonstrates its potential in green chemistry and sustainable production of valuable chemicals (Koopman et al., 2010).

Environmental Applications

  • Removal of Heavy Metals: Covalent organic frameworks (COFs) derived from 2,5-dihydroxyterephthalaldehyde show high adsorption capacity for heavy metals like chromium (VI) in water. This indicates its application in environmental remediation and water purification (Zhu et al., 2020).

Safety And Hazards

2,5-Dihydroxyterephthalaldehyde is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

2,5-dihydroxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMYUGNZBJTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454578
Record name 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxyterephthalaldehyde

CAS RN

1951-36-6
Record name 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzene-1,4-dicarbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.5 g of 2,5-dimethoxybenzene-1,4-dicarboaldehyde (AD) and 25 mL of boron tribromide were dissolved in 150 mL of chlorobenzene and stirred at room temperature for 12 hours. After complete reaction, the reacted mixture was neutralized with sodium carbonate, followed by extraction with water and dichloromethane and recrystallization within dichloromethane, thereby obtaining 2,5-dihydroxybenzene-1,4-dicarboaldehyde. The obtained product exhibited yield, property and NMR analysis result as follows.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
520
Citations
R Krishnan, S Vancheesan - Journal of Molecular Catalysis A: Chemical, 2000 - Elsevier
Polynuclear manganese complexes of 2,5-dihydroxyterephthalaldehyde (dhterH 2 ) and its Schiff base polymer ligand (PdhterenH 2 ) [Mn II (dhter)] n , [Mn n II (Pdhteren)] and [Mn n III (…
Number of citations: 25 www.sciencedirect.com
KB Borisenko, K Zauer, I Hargittai - The Journal of Physical …, 1996 - ACS Publications
The molecular structure of 2,5-dihydroxyterephthalaldehyde has been determined from a joint electron diffraction/ab initio investigation, and the molecular structure of 4,6-…
Number of citations: 19 pubs.acs.org
D Zhu, S Zhou, Z Zhou, R Li, J Ye, X Ziyu, S Lan… - Colloids and Surfaces A …, 2020 - Elsevier
In consideration of increasingly serious environmental issues, and concern for the environmental impact by heavy metals, materials have been developing to act as adsorbents with …
Number of citations: 46 www.sciencedirect.com
Y Li, K Zuo, T Gao, J Wu, X Su, C Zeng, H Xu, H Hu… - RSC …, 2022 - pubs.rsc.org
Covalent organic frameworks (COFs) are an emerging class of crystalline porous polymers that make these materials suitable for use as excellent scaffold in heterogeneous catalysis. …
Number of citations: 6 pubs.rsc.org
YP Mo, XH Liu, B Sun, HJ Yan, D Wang… - Physical Chemistry …, 2017 - pubs.rsc.org
The introduction of intramolecular H-bonding by adding –OH functionalities adjacent to the Schiff base centers is considered to be a useful strategy to enhance the stability and …
Number of citations: 20 pubs.rsc.org
G Chen, HH Lan, SL Cai, B Sun, XL Li… - … applied materials & …, 2019 - ACS Publications
Two stable crystalline hydrazone-linked covalent organic frameworks (COFs) (Bth-Dha and Bth-Dma) containing functional O,N,O′-chelating sites have been designed and …
Number of citations: 141 pubs.acs.org
HL Qian, C Dai, CX Yang, XP Yan - ACS applied materials & …, 2017 - ACS Publications
High crystallinity of covalent organic frameworks (COFs) with dual fluorescence emissions has not been reported so far. Here, we show the rational design and preparation of high-…
Number of citations: 204 pubs.acs.org
R Krishnan, S Vancheesan - Journal of molecular catalysis A: Chemical, 1999 - Elsevier
Polynucleating Schiff base ligands, poly(2,5-dihydroxyterephthalaldehyde ethylenediamine diprotonated) (PdhterenH 2 ) and poly(2,5-dihydroxyterephthalaldehyde propyldiamine …
Number of citations: 21 www.sciencedirect.com
M Kato, K Nakajima, Y Yoshikawa, M Hirotsu… - Inorganica Chimica …, 2000 - Elsevier
Preparation and properties of dinuclear cis-dioxomolybdenum(VI) complexes containing ONO–ONO-type hexadentate Schiff bases derived from 2,5-dihydroxyterephthalaldehyde and …
Number of citations: 18 www.sciencedirect.com
Y Zhang, C Li, Z Liu, Y Yao, MM Hasan, Q Liu, J Wan… - …, 2021 - pubs.rsc.org
Two-dimensional covalent organic frameworks (2D COFs) have attracted much attention in proton conduction, owing to their regular pore channels and easy functionalization. However, …
Number of citations: 18 pubs.rsc.org

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